Polyglycerol polyricinoleate

Description

The exact mass of the compound Polyglycerol polyricinoleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water and in ethanol; soluble in ether, hydrocarbons and halogenated hydrocarbons. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Polyglycerol polyricinoleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Polyglycerol polyricinoleate including the price, delivery time, and more detailed information at info@benchchem.com.

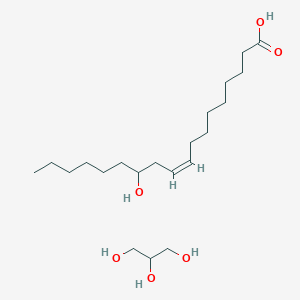

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H42O6 |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

(Z)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C18H34O3.C3H8O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2/b12-9-; |

InChI Key |

CJJXHKDWGQADHB-MWMYENNMSA-N |

Isomeric SMILES |

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O.C(C(CO)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(CO)O)O |

physical_description |

Clear, highly viscous liquid |

solubility |

Insoluble in water and in ethanol; soluble in ether, hydrocarbons and halogenated hydrocarbons |

Synonyms |

ADMUL WOL glyceran polyricinoleic acid ester poly-PGPR polyglycerol polyricinoleate polyster WOL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Polyglycerol Polyricinoleate (PGPR): Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglycerol Polyricinoleate (PGPR), a complex and highly effective water-in-oil emulsifier, has garnered significant attention across the food and pharmaceutical industries. Its unique molecular architecture, consisting of a hydrophilic polyglycerol backbone and hydrophobic polyricinoleic acid side chains, allows for the remarkable reduction of viscosity in high-solid content suspensions and the stabilization of emulsions. This technical guide provides a comprehensive overview of the chemical structure of PGPR, a detailed exploration of its synthesis via both traditional chemical and modern enzymatic routes, and a summary of its key physicochemical properties. Detailed experimental protocols and process flow diagrams are included to facilitate a deeper understanding and practical application of this versatile excipient.

Chemical Structure of Polyglycerol Polyricinoleate (PGPR)

Polyglycerol Polyricinoleate (PGPR), also known by its E number E476, is not a single molecular entity but rather a complex mixture of esters. Its structure is fundamentally composed of two key components: a polyglycerol backbone and polyricinoleic acid side chains, linked together by ester bonds.[1]

-

Polyglycerol Backbone: This hydrophilic portion of the molecule is formed through the polymerization of glycerol molecules. The glycerol units are connected by ether linkages.[1] The degree of polymerization can be controlled during synthesis, typically resulting in a mixture of di-, tri-, and tetraglycerols, with a smaller fraction of higher-order polyglycerols.[2]

-

Polyricinoleic Acid Side Chains: These hydrophobic side chains are derived from castor oil fatty acids, of which ricinoleic acid is the primary component. Ricinoleic acid is a hydroxylated fatty acid, and its hydroxyl groups can undergo intermolecular esterification to form polyricinoleic acid chains of varying lengths.

The final PGPR molecule is a complex polymeric structure with a hydrophilic polyglycerol core and numerous hydrophobic polyricinoleic acid chains extending outwards. This amphiphilic nature is the basis for its powerful emulsifying properties.

Synthesis of Polyglycerol Polyricinoleate

The industrial production of PGPR is typically a multi-step process that can be achieved through chemical synthesis or, more recently, through enzymatic pathways.

Chemical Synthesis

The conventional chemical synthesis of PGPR involves a three-stage process.

-

Polymerization of Glycerol: Glycerol is heated to temperatures exceeding 200°C in the presence of an alkaline catalyst, such as sodium hydroxide or potassium carbonate, to induce polymerization and form polyglycerol.[1] The extent of polymerization is controlled by reaction conditions like temperature and catalyst concentration.[3]

-

Condensation of Ricinoleic Acid: Castor oil is first hydrolyzed to yield ricinoleic acid. These fatty acids are then heated to over 200°C to promote self-esterification, forming interesterified polyricinoleic acid chains.[1]

-

Esterification: The separately prepared polyglycerol and polyricinoleic acid are mixed and heated, typically above 200°C, to facilitate their esterification, resulting in the final PGPR product.[1]

A direct manufacturing process has also been developed where polyglycerol is directly reacted with ricinoleic acid, allowing for contemporaneous condensation and esterification.[4][5][6]

Enzymatic Synthesis

An alternative, "greener" approach to PGPR synthesis utilizes lipases as biocatalysts. This method offers milder reaction conditions, reducing the formation of undesirable by-products. The enzymatic synthesis can be performed in one or two steps. In the two-step process, a lipase is used to first catalyze the polymerization of ricinoleic acid, followed by a second lipase-catalyzed esterification with polyglycerol. One-step processes, where both reactions occur concurrently in the presence of one or more lipases, have also been developed.

Quantitative Data and Physicochemical Properties

The functional properties of PGPR are dictated by its physicochemical characteristics, which are a direct result of its molecular composition and the synthesis process.

| Property | Typical Value/Range | Significance |

| Appearance | Yellow to brownish viscous liquid | A key visual identifier for the substance.[7] |

| Acid Value (mg KOH/g) | ≤ 6.0 | Indicates the amount of free fatty acids present. A lower value is desirable for stability and taste. |

| Saponification Value (mg KOH/g) | 170 - 210 | Represents the average molecular weight of the fatty acids in the ester. |

| Hydroxyl Value (mg KOH/g) | 80 - 100 | Measures the content of free hydroxyl groups from the polyglycerol and unesterified ricinoleic acid, influencing its hydrophilic-lipophilic balance (HLB). |

| Iodine Value (g I₂/100g) | 72 - 103 | Indicates the degree of unsaturation in the fatty acid chains. |

| Viscosity (cps at 60°C) | 700 - 900 | A measure of the fluid's resistance to flow, a critical parameter in its application as a viscosity reducer.[8] |

| Solubility | Insoluble in water and ethanol; Soluble in fats and oils | Defines its application in water-in-oil emulsions.[1] |

| Polyglycerol Composition | Mainly di-, tri-, and tetraglycerols; ≤ 10% heptaglycerol or higher | The distribution of polyglycerol chain lengths affects the hydrophilic nature of the emulsifier. |

| Polyricinoleic Acid Chain Length | Average of 5 to 8 monomer units | The length of the hydrophobic chains influences the lipophilic character of the molecule.[9] |

Data compiled from various sources.

Experimental Protocols

Laboratory-Scale Chemical Synthesis of PGPR

Objective: To synthesize Polyglycerol Polyricinoleate via a direct esterification method.

Materials:

-

Polyglycerol-3 (PG-3)

-

Ricinoleic acid (from hydrolysis of castor oil)

-

Sodium hydroxide (NaOH)

-

Calcium hydroxide (Ca(OH)₂)

-

Four-neck round-bottom flask (500 mL or 1000 mL)

-

Mechanical stirrer

-

Nitrogen (N₂) inlet

-

Dean-Stark trap with condenser

-

Heating mantle with temperature controller

-

Titration apparatus for acid value determination

Procedure:

-

Charge the four-neck round-bottom flask with polyglycerol-3 and ricinoleic acid. A typical weight ratio is approximately 1:11 (polyglycerol:ricinoleic acid).[4]

-

Add a catalytic amount of 50% NaOH solution and Ca(OH)₂ (e.g., for a 500g batch, 1g of each catalyst can be used).

-

Assemble the apparatus with the mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

-

Begin stirring and gently sweep the flask with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to 200°C using the heating mantle.

-

Maintain the temperature at 200°C. Water produced during the esterification and condensation reactions will be collected in the Dean-Stark trap.

-

Periodically (e.g., every hour), take a small sample from the reaction mixture and determine its acid value by titration with a standardized potassium hydroxide solution.

-

Continue the reaction until the acid value reaches the desired level (typically below 6.0 mg KOH/g).

-

Once the target acid value is achieved, turn off the heat and allow the mixture to cool under a nitrogen blanket.

-

The resulting product is crude PGPR, which may be further purified if necessary.

Enzymatic Synthesis of PGPR (Two-Step Process)

Objective: To synthesize PGPR using lipases in a solvent-free system.

Materials:

-

Ricinoleic acid

-

Polyglycerol-3

-

Immobilized Candida rugosa lipase

-

Immobilized Rhizopus oryzae lipase

-

Vacuum reactor

-

Mechanical stirrer

-

Temperature control system

Procedure:

Step 1: Synthesis of Polyricinoleic Acid

-

Add ricinoleic acid to the vacuum reactor.

-

Add immobilized Candida rugosa lipase to the reactor.

-

Heat the mixture to a mild temperature (e.g., 40-60°C) under vacuum with stirring.

-

Monitor the reaction progress by measuring the acid value until a desired degree of polymerization is achieved.

-

Separate the immobilized lipase from the polyricinoleic acid product by filtration or centrifugation.

Step 2: Esterification of Polyricinoleic Acid with Polyglycerol

-

Add the synthesized polyricinoleic acid and polyglycerol-3 to a clean vacuum reactor.

-

Add immobilized Rhizopus oryzae lipase.

-

Heat the mixture under vacuum with stirring at a controlled temperature (e.g., 40-60°C).

-

Monitor the decrease in acid value over time.

-

Continue the reaction until the acid value is below 6.0 mg KOH/g.

-

Separate the immobilized lipase to obtain the final PGPR product.

Mandatory Visualizations

Caption: Chemical synthesis pathway of Polyglycerol Polyricinoleate (PGPR).

References

- 1. Polyglycerol polyricinoleate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US8101707B2 - Process for the direct manufacture of polyglycerol polyricinoleate - Google Patents [patents.google.com]

- 5. WO2007027447A1 - Process for the direct manufacture of polyglycerol polyricinoleate - Google Patents [patents.google.com]

- 6. US20080233059A1 - Process for the Direct Manufacture of Polyglycerol Polyricinoleate - Google Patents [patents.google.com]

- 7. Polyglycerol Polyricinoleate (PGPR) at Best Price for Chocolate Processing [chemvera.in]

- 8. Polyglycerol Polyricinoleate (PGPR) E 476 Emulsifier Supplier in Mumbai [kascochemtech.com]

- 9. researchgate.net [researchgate.net]

The Architectural Precision of a W/O Emulsifier: A Technical Guide to the Mechanism of Action of Polyglycerol Polyricinoleate (PGPR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglycerol Polyricinoleate (PGPR) stands as a formidable water-in-oil (W/O) emulsifier, pivotal in the formulation of a diverse array of products, from intricate food systems to advanced pharmaceutical delivery vehicles. Its profound efficacy lies in its unique molecular architecture, which facilitates the formation of remarkably stable W/O emulsions. This technical guide delves into the core mechanism of action of PGPR, elucidating its interfacial behavior, the structural underpinnings of its functionality, and the quantitative parameters that govern its performance. Detailed experimental protocols for the characterization of PGPR-stabilized emulsions are provided, alongside a comprehensive summary of key performance data. Visual representations of the molecular interactions and experimental workflows are furnished to provide a holistic understanding of PGPR's role as a premier W/O emulsifier.

Introduction: The Molecular Blueprint of PGPR

Polyglycerol Polyricinoleate (PGPR), designated E476, is a complex, non-ionic, and strongly lipophilic polymeric surfactant.[1][2] It is synthesized through the esterification of polyglycerol with condensed fatty acids derived from castor oil, primarily ricinoleic acid.[3][4] The manufacturing process involves two key steps: the polymerization of glycerol at high temperatures to form a polyglycerol backbone, and the interesterification of castor oil fatty acids to create polyricinoleic acid chains. These two components are then esterified to yield the final PGPR molecule.[3]

The resultant structure is inherently amphiphilic, albeit with a dominant hydrophobic character. The polyglycerol moiety serves as the hydrophilic head, while the long, branched polyricinoleic acid chains constitute the hydrophobic tail.[5] This unique branched structure is a critical determinant of its superior performance as a W/O emulsifier when compared to linear surfactants.[6] PGPR is soluble in fats and oils and insoluble in water and ethanol.[1]

Mechanism of Action: Orchestrating Interfacial Stability

The primary function of PGPR as a W/O emulsifier is to reduce the interfacial tension between the oil and water phases and to create a robust interfacial film that prevents the coalescence of dispersed water droplets.[5]

Adsorption and Film Formation

Upon introduction into a W/O system, PGPR molecules rapidly migrate to the oil-water interface. The hydrophilic polyglycerol heads anchor themselves to the surface of the water droplets, while the extensive, hydrophobic polyricinoleate chains extend into the continuous oil phase.[5] This rapid adsorption leads to a significant reduction in interfacial tension, facilitating the formation of smaller water droplets during the emulsification process.[7]

The bulky and branched nature of the polyricinoleic acid chains promotes the formation of a dense, viscoelastic film at the interface.[5][6] This film acts as a steric barrier, physically hindering the close approach and subsequent coalescence of water droplets. The higher the interfacial dilatational viscoelastic modulus of this film, the greater its ability to resist deformation and maintain emulsion stability.[6]

Influence on Rheology

PGPR-stabilized W/O emulsions typically exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate.[8][9] This is attributed to the disruption of the flocculated droplet network under shear. Furthermore, these emulsions often display elastic-dominant properties, indicating the formation of a structured system.[8][9]

dot

Caption: Molecular orientation of PGPR at the oil-water interface.

Quantitative Data on PGPR Performance

The efficacy of PGPR as a W/O emulsifier is quantifiable through several key parameters. The following tables summarize data from various studies, showcasing the impact of PGPR concentration and other factors on emulsion properties.

Table 1: Effect of PGPR Concentration on Interfacial Tension

| PGPR Concentration (% w/w) | Oil Phase | Aqueous Phase | Interfacial Tension (mN/m) | Reference |

| 0 | Corn Oil | Water | 36.8 | [10] |

| 6 | Corn Oil | Water | 4.7 | [10] |

| 0 | Miglyol | Water | 15.0 | [10] |

| 6 | Miglyol | Water | 6.0 | [10] |

| 0 | Olive Oil | Water | 16.87 | [1] |

| 5 | Olive Oil | Water | 9.63 | [1] |

| 0.001 | MCT | Water | ~22 | [11] |

| 1 | MCT | Water | ~5 | [11] |

| 2 | MCT | Water | ~3 | [11] |

Table 2: Effect of PGPR Concentration on Droplet Size and Emulsion Stability

| PGPR Concentration (%) | Oil Volume Fraction (φO) | Mean Droplet Size (d₃,₂) (µm) | Emulsification Index (%) | Reference |

| 1 | 0.7 | > 10 | < 80 | [8][9] |

| 2 | 0.7 | ~8 | ~85 | [8][9] |

| 3 | 0.7 | ~6 | ~90 | [8][9] |

| 4 | 0.7 | ~5 | ~97 | [8][9] |

| 5 | 0.7 | ~5 | ~97 | [8][9] |

| 4 | - | - | - | [12] |

| 6 | - | - | - | [12] |

| 8 | - | - | - | [12] |

| 2 | - | 4.3 - 8.0 | - | [3] |

| 3 | - | 4.0 - 7.3 | - | [3] |

| 6 | - | 5.0 - 7.8 | - | [3] |

Table 3: Rheological Properties of PGPR-Stabilized Emulsions

| PGPR Concentration (%) | Oil Volume Fraction (φO) | Behavior | Key Findings | Reference |

| 4 | 0.7 | Shear-thinning, Elastic-dominant | Apparent viscosity decreases with increasing shear rate. G' > G''. | [8][9] |

| 4 | 0.8 | Shear-thinning, Elastic-dominant | Higher apparent viscosity than φO = 0.7. G' > G''. | [8][9] |

| 6 | - | Viscosity Recovery of 97.21% | High thixotropic recovery after shearing. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of PGPR-stabilized W/O emulsions.

Preparation of W/O Emulsion

Objective: To prepare a stable W/O emulsion using PGPR.

Materials:

-

Oil phase (e.g., soybean oil, medium-chain triglycerides)

-

PGPR

-

Aqueous phase (e.g., deionized water, buffer solution)

-

High-shear homogenizer (e.g., Ultra-Turrax)

Procedure:

-

Dissolve the desired concentration of PGPR (e.g., 1-6% w/w) in the oil phase. Gentle heating may be applied to facilitate dissolution.[6][13]

-

While homogenizing the oil phase at high speed (e.g., 10,000-15,000 rpm), slowly add the aqueous phase dropwise.[1][5]

-

Continue homogenization for a set period (e.g., 2-5 minutes) after all the aqueous phase has been added to ensure uniform droplet size distribution.[1][14]

-

Allow the emulsion to cool to room temperature before characterization.

dot

Caption: Workflow for the preparation of a W/O emulsion with PGPR.

Droplet Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean droplet size and size distribution of the W/O emulsion.

Apparatus: Dynamic Light Scattering instrument.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Set the temperature of the sample holder to the desired measurement temperature (e.g., 25°C).

-

Select the appropriate scattering angle (e.g., 173° for backscatter detection).

-

-

Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate thermally.

-

Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

-

-

Data Analysis:

-

Analyze the correlation function using the instrument's software to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI).

-

Interfacial Tension Measurement by Pendant Drop Tensiometry

Objective: To measure the interfacial tension between the oil and aqueous phases with and without PGPR.

Apparatus: Drop shape analyzer (tensiometer) with a syringe and needle.

Procedure:

-

Fill the optical glass cuvette with the continuous phase (oil with or without PGPR).

-

Fill the syringe with the dispersed phase (aqueous solution).

-

Immerse the needle tip into the continuous phase within the cuvette.

-

Carefully dispense a drop of the aqueous phase from the needle tip.

-

Capture an image of the pendant drop using the instrument's camera.

-

The software analyzes the shape of the drop based on the balance between gravitational forces and interfacial tension, and calculates the interfacial tension value based on the Young-Laplace equation.[3][11]

-

For dynamic measurements, record the interfacial tension as a function of time to observe the adsorption kinetics of PGPR.

Rheological Characterization

Objective: To determine the viscosity and viscoelastic properties of the W/O emulsion.

Apparatus: Rotational rheometer with a cone-plate or parallel-plate geometry.

Procedure:

-

Place a sufficient amount of the emulsion onto the lower plate of the rheometer.

-

Lower the upper geometry (cone or plate) to the specified gap distance.

-

Remove any excess sample from the edges.

-

Allow the sample to equilibrate at the desired temperature.

-

Flow Sweep: Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress to determine the viscosity profile.

-

Oscillatory Sweep:

-

Amplitude Sweep: Apply a range of strain amplitudes at a constant frequency to determine the linear viscoelastic region (LVER).

-

Frequency Sweep: Within the LVER, apply a range of frequencies at a constant strain to measure the storage modulus (G') and loss modulus (G'').

-

dot

References

- 1. scielo.br [scielo.br]

- 2. scian.cl [scian.cl]

- 3. Dynamic interfacial tension measurement method using axisymmetric drop shape analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Dimensional Imaging of Emulsion Separation through Liquid-Infused Membranes Using Confocal Laser Scanning Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. method of contact angle measurement,drop shape analysis method,interface tension measurement using drop shape analysis, contact angle meter, method of contact angle meter-KINO Scientific Instrument Inc. [surface-tension.org]

- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. repository.unsri.ac.id [repository.unsri.ac.id]

- 12. Langmuir trough | Open Innovation Hub for Antimicrobial Surfaces | University of Liverpool [liverpool.ac.uk]

- 13. Preparation and characterization of water/oil/water emulsions stabilized by polyglycerol polyricinoleate and whey protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Polyglycerol Polyricinoleate (PGPR)

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol polyricinoleate (PGPR), a complex and highly effective non-ionic, water-in-oil (W/O) emulsifier, has garnered significant attention across the food and pharmaceutical industries. Its unique interfacial properties and safety profile make it a valuable excipient in a variety of formulations. This technical guide provides an in-depth exploration of the core physicochemical properties of PGPR, complete with quantitative data, detailed experimental protocols, and logical workflows to aid in its characterization and application.

Chemical Structure and Synthesis

PGPR is a complex mixture of polyglycerol esters of polycondensed fatty acids derived from castor oil.[1] The structure consists of a hydrophilic polyglycerol backbone and hydrophobic interesterified ricinoleic acid side chains.[2] The general chemical formula is (C3H5O2)n(C18H32O2)m.[2]

The synthesis of PGPR is a multi-step process:

-

Polyglycerol Formation: Glycerol is polymerized at temperatures exceeding 200°C in the presence of an alkaline catalyst to form polyglycerol.[2]

-

Polyricinoleic Acid Formation: Castor oil fatty acids, which are rich in ricinoleic acid, are heated to over 200°C to induce interesterification, creating polyricinoleic acid chains of varying lengths.[1][2]

-

Esterification: The polyglycerol and polyricinoleic acid are then reacted to form the final PGPR product.[2]

Alternatively, an enzymatic synthesis process using lipases can be employed. This method utilizes milder reaction conditions, such as lower temperatures and neutral pH, in a solvent-free system, which can result in a higher purity product.[3][4]

Physicochemical Properties

PGPR is a clear, highly viscous, yellowish to light brown liquid.[5] It is strongly lipophilic, being soluble in fats, oils, ether, and hydrocarbons, but insoluble in water and ethanol.[2][5]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize key quantitative data for the physicochemical properties of PGPR.

| Property | Value | References |

| Appearance | Clear, highly viscous liquid | [5] |

| Color | Yellowish to light brown | [5] |

| Solubility | Soluble in fats, oils, ether, hydrocarbons; Insoluble in water, ethanol | [2][5] |

Table 1: General Physicochemical Properties of PGPR

| Concentration (wt%) | Interfacial Tension (mN/m) vs. Water | Reference |

| 0.0001 | 18.11 ± 0.085 | [6] |

| 0.001 | 14.59 ± 0.056 | [6] |

| 0.01 | 14.47 ± 0.064 | [6] |

| 0.1 | 9.89 ± 0.076 | [6] |

| 1 | 4.9 ± 0.080 | [6] |

| 10 | 1.69 ± 0.036 | [6] |

| 1.8 (cmc) | - | [7] |

| 5% in oil | 9.63 | [8] |

| In combination with 2 wt% Tween 20 | ~1 | [7] |

Table 2: Interfacial Tension of PGPR in Oil-Water Systems

| Parameter | Value | Reference |

| Glass Transition Temperature (Tg) of Polyricinoleates | Approximately -35 °C | [9] |

Table 3: Thermal Properties of PGPR and Related Compounds

Experimental Protocols

Detailed methodologies for characterizing the physicochemical properties of PGPR are crucial for reproducible research and quality control.

Viscosity Measurement (Rotational Viscometer)

This protocol outlines the general procedure for measuring the viscosity of a liquid emulsifier like PGPR.

Objective: To determine the dynamic viscosity of PGPR solutions at controlled temperatures and shear rates.

Apparatus: Rotational viscometer (e.g., Brookfield DV2T), temperature-controlled water bath, beakers, and various spindles.

Procedure:

-

Sample Preparation: Prepare PGPR solutions of desired concentrations in a suitable solvent (e.g., a specific oil). Pour approximately 500 mL of the sample into a 1 L beaker.[11]

-

Temperature Control: Place the beaker in a thermostatically controlled water bath to maintain the desired temperature (e.g., 40°C for chocolate applications).[12]

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.[11]

-

Attach the spindle to the viscometer.

-

-

Measurement:

-

Immerse the spindle into the center of the sample, ensuring it is submerged to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the dial reading or the viscosity value directly from the instrument in centipoise (cP) or milliPascal-seconds (mPa·s).[13]

-

-

Data Analysis: Repeat the measurement at different rotational speeds to assess the shear-dependent behavior of the fluid. For non-Newtonian fluids like many food emulsions, viscosity will change with the shear rate.[14]

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine thermal transitions of polymers, such as the glass transition temperature (Tg).

Objective: To identify the glass transition temperature and other thermal events of PGPR.

Apparatus: Differential Scanning Calorimeter (DSC), aluminum DSC pans and lids, crimper, and a cooling unit.

Procedure:

-

Sample Preparation:

-

Instrument Calibration: Calibrate the DSC instrument using a standard material with a known melting point, such as indium.[15]

-

Experimental Setup:

-

Place the sealed sample pan in the DSC sample cell and an empty sealed pan in the reference cell.[17]

-

Set the initial temperature well below the expected Tg (e.g., -70°C).

-

-

Heating/Cooling Program:

-

Equilibrate the sample at the initial temperature.

-

Ramp the temperature at a controlled rate, typically 5-20°C per minute, to a temperature above the expected transitions.[15]

-

A cooling cycle followed by a second heating cycle is often used to erase the thermal history of the sample.

-

-

Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature) to identify the glass transition (a step change in the baseline), melting peaks (endothermic), and crystallization peaks (exothermic).[15]

Interfacial Tension Measurement (Du Noüy Ring Method)

This method measures the force required to detach a ring from the interface of two immiscible liquids.

Objective: To determine the interfacial tension between an oil phase containing PGPR and an aqueous phase.

Apparatus: Tensiometer with a platinum-iridium Du Noüy ring, a vessel for the liquids, and a mechanism to move the sample stage.

Procedure:

-

Preparation:

-

Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

-

Prepare the oil phase with the desired concentration of PGPR and the aqueous phase (e.g., deionized water).

-

-

Measurement:

-

Pour the denser liquid (typically the aqueous phase) into the vessel.

-

Carefully layer the less dense liquid (the oil phase with PGPR) on top.

-

Immerse the ring in the lower phase.

-

Slowly raise the ring towards the interface.

-

Continue to pull the ring through the interface. The force will increase until the lamella of the liquid breaks. .

-

-

Data Calculation: The tensiometer measures the maximum force exerted on the ring just before detachment. This force is then used to calculate the interfacial tension, taking into account the geometry of the ring.[18][19]

Mandatory Visualization

Logical Workflow for Characterization of PGPR as a Pharmaceutical Excipient

The following diagram illustrates a logical workflow for the comprehensive characterization of PGPR for its potential use as a pharmaceutical excipient, particularly in emulsion-based drug delivery systems.

Caption: Logical workflow for characterizing PGPR as a pharmaceutical excipient.

Applications in Drug Development

While PGPR is predominantly used in the food industry, its properties make it a candidate for pharmaceutical applications, especially in emulsion-based drug delivery systems. Its established safety profile, with an acceptable daily intake (ADI) of 7.5 mg/kg of body weight set by the FDA and JECFA, further supports its potential in this field.[2] In 2017, the European Food Safety Authority (EFSA) proposed an increased ADI of 25 mg/kg of body weight.[2]

PGPR's excellent emulsifying capabilities can be leveraged to create stable water-in-oil (W/O) and water-in-oil-in-water (W/O/W) emulsions for the encapsulation of both hydrophilic and lipophilic drug molecules.[20] Its biocompatibility has been noted, and studies suggest its potential in smart drug delivery systems.[20] Further research is warranted to fully explore its utility in controlled-release formulations and for enhancing the bioavailability of poorly soluble drugs.

References

- 1. foodadditives.net [foodadditives.net]

- 2. Polyglycerol polyricinoleate - Wikipedia [en.wikipedia.org]

- 3. prezi.com [prezi.com]

- 4. researchgate.net [researchgate.net]

- 5. Re‐evaluation of polyglycerol polyricinoleate (E 476) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the Combination of Protein in the Internal Aqueous Phase and Polyglycerol Polyricinoleate on the Stability of Water-In-Oil-In-Water Emulsions Co-Encapsulating Crocin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How to Use PGPR Emulsifier to Reduce Chocolate Viscosity [cnchemsino.com]

- 11. scribd.com [scribd.com]

- 12. newfoodmagazine.com [newfoodmagazine.com]

- 13. lab-solutions.dksh.com [lab-solutions.dksh.com]

- 14. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 15. infinitalab.com [infinitalab.com]

- 16. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 18. mastrad.com [mastrad.com]

- 19. Interfacial tension | KRÜSS Scientific [kruss-scientific.com]

- 20. polyglycerol polyricinoleate pgpr: Topics by Science.gov [science.gov]

A Technical Guide to the Synthesis of Polyglycerol Polyricinoleate (PGPR): Enzymatic vs. Chemical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglycerol Polyricinoleate (PGPR), a widely utilized emulsifier in the food and pharmaceutical industries, can be synthesized through two primary routes: traditional chemical methods and emerging enzymatic processes. This technical guide provides an in-depth comparison of these two synthetic pathways. Chemical synthesis, characterized by high temperatures and the use of alkaline catalysts, is a long-established method. In contrast, enzymatic synthesis, employing lipases under milder conditions, presents a more sustainable and specific alternative. This document details the experimental protocols for both methods, presents a quantitative comparison of reaction parameters and outcomes, and visualizes the respective synthesis workflows. The information provided herein is intended to assist researchers and professionals in making informed decisions regarding the selection of a synthesis method for PGPR based on efficiency, product quality, and environmental impact.

Introduction

Polyglycerol Polyricinoleate (PGPR), designated as E476 in the food additive codex, is a complex mixture of polyglycerol esters of interesterified ricinoleic acid.[1] Its unique properties as a highly effective water-in-oil emulsifier make it invaluable in various applications, particularly in the chocolate industry to control viscosity and in low-fat spreads.[2] The synthesis of PGPR involves two main stages: the polymerization of ricinoleic acid (derived from castor oil) to form polyricinoleic acid (PRA), and the subsequent esterification of PRA with polyglycerol.[3][4]

Traditionally, PGPR has been produced through chemical synthesis, a process that relies on high temperatures and alkaline catalysts.[5] While effective, this method is often associated with high energy consumption and the potential for undesirable side reactions, which can affect the color and odor of the final product.[6] More recently, enzymatic synthesis has emerged as a promising alternative, utilizing lipases to catalyze the esterification reactions under significantly milder conditions.[6] This biocatalytic approach offers several advantages, including higher specificity, reduced energy requirements, and the production of a higher purity product with fewer by-products.[2]

This guide will provide a detailed technical comparison of these two synthetic methodologies, focusing on quantitative data, experimental procedures, and visual representations of the process workflows to aid researchers in their selection and implementation.

Quantitative Comparison of Synthesis Methods

The choice between enzymatic and chemical synthesis of PGPR often depends on a variety of factors, including desired product quality, production scale, cost considerations, and environmental impact. The following tables summarize the key quantitative parameters for each method based on available literature.

Table 1: Comparison of Reaction Conditions for PGPR Synthesis

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Temperature | > 200 °C[5] | 40 - 90 °C[1][6] |

| Catalyst | Alkaline catalysts (e.g., NaOH, Ca(OH)₂)[5], Tin(II) 2-ethylhexanoate[7] | Lipases (e.g., Candida rugosa, Rhizopus oryzae, Novozym® 435)[6][8] |

| Catalyst Conc. | Typically 1-5% (w/w) of reactants[9] | Varies (e.g., 2 wt% based on total substrate mass)[1] |

| Reaction Time | Several hours (e.g., condensation for ~8h)[10] | Can be comparable to or longer than chemical methods, depending on the enzyme and conditions (e.g., 4.52 h to over 100 h)[1][11] |

| Pressure | Often under vacuum or inert atmosphere (e.g., CO₂ or N₂)[10][12] | Can be performed at atmospheric pressure or under vacuum to remove water[2] |

| Solvent | Typically solvent-free[6] | Typically solvent-free[6] |

Table 2: Comparison of Product Yield and Quality

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Yield | High, but can be affected by side reactions | Generally high, often > 90%[11] |

| Final Acid Value | Target is ≤ 6 mg KOH/g[10] | Can readily achieve ≤ 6 mg KOH/g[2][13] |

| Product Purity | Prone to coloration and odor issues due to high temperatures[6] | Higher purity with fewer colored and odorous by-products[2] |

| By-products | Potential for formation of cyclic esters and other side products[6] | Fewer by-products due to high enzyme specificity[11] |

Experimental Protocols

Chemical Synthesis of PGPR

The chemical synthesis of PGPR is a two-stage process involving the polymerization of ricinoleic acid followed by its esterification with polyglycerol.

Materials:

-

Glycerol

-

Alkaline catalyst (e.g., Sodium Hydroxide - NaOH)

-

Castor oil fatty acids (containing ricinoleic acid)

-

Calcium Hydroxide (Ca(OH)₂) (optional, as co-catalyst)

-

Nitrogen or Carbon Dioxide gas supply

-

Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask)

-

Heating mantle with temperature control

-

Stirring apparatus

-

Dean-Stark trap or equivalent for water removal

-

Titration equipment for acid value determination

Protocol:

Stage 1: Synthesis of Polyglycerol

-

In a reaction vessel, heat glycerol to over 200 °C in the presence of an alkaline catalyst (e.g., NaOH).[5]

-

Maintain the temperature and stir the mixture to facilitate the polymerization of glycerol into polyglycerol.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[14]

-

The degree of polymerization can be controlled by reaction time and temperature.

Stage 2: Interesterification of Ricinoleic Acid and Esterification with Polyglycerol

-

In a separate reaction vessel, heat castor oil fatty acids to over 200 °C.[5] This process creates interesterified ricinoleic fatty acids (polyricinoleic acid).[5] This condensation is often performed under vacuum and a CO₂ atmosphere to prevent oxidation and remove water, for approximately 8 hours, until an acid value of 35-40 mg KOH/g is reached.[10]

-

In a suitable reaction flask equipped with a stirrer, nitrogen sweep, and a Dean-Stark trap, combine the prepared polyglycerol, polyricinoleic acid, and an alkaline catalyst (e.g., a mixture of NaOH and Ca(OH)₂).[5][12]

-

Heat the mixture to approximately 200 °C while stirring continuously under a nitrogen sweep to remove the water of reaction.[5][12]

-

Monitor the progress of the esterification reaction by taking samples periodically and determining the acid value by titration with potassium hydroxide.[5][12]

-

Continue the reaction until the acid value of the mixture reaches the desired level, typically ≤ 6 mg KOH/g.[5][10]

-

Once the target acid value is achieved, cool the reaction mixture.

Purification and Analysis:

-

The crude PGPR may be used directly or may require purification to remove catalyst residues and by-products, although specific purification steps are not extensively detailed in general protocols.

-

The final product is analyzed for its acid value, hydroxyl value, and refractive index to ensure it meets the specifications outlined in the Food Chemical Codex.[5]

Enzymatic Synthesis of PGPR

The enzymatic synthesis of PGPR also follows a two-step pathway, utilizing different lipases for each stage.

Materials:

-

Ricinoleic acid

-

Lipase for polymerization (e.g., from Candida rugosa)

-

Polyglycerol (e.g., polyglycerol-3)

-

Lipase for esterification (e.g., from Rhizopus oryzae or Novozym® 435), either free or immobilized

-

Reaction vessel (e.g., glass-jacketed batch reactor)

-

Stirring apparatus

-

Temperature control system (e.g., water bath)

-

Vacuum system (optional, for water removal)

-

Titration equipment for acid value determination

Protocol:

Stage 1: Enzymatic Polymerization of Ricinoleic Acid

-

In a reaction vessel, ricinoleic acid is polymerized using a specific lipase, such as from Candida rugosa, to form polyricinoleic acid.[8]

-

The reaction is typically carried out at a moderate temperature (e.g., 40-60 °C) with stirring.

-

The water produced during the esterification is removed, for example, by conducting the reaction under reduced pressure or in the presence of a synthetic zeolite.[15]

-

The reaction is monitored until the desired degree of polymerization is achieved, which can be assessed by measuring the acid value.

Stage 2: Enzymatic Esterification of Polyricinoleic Acid with Polyglycerol

-

The prepared polyricinoleic acid is mixed with polyglycerol in the reaction vessel. A typical molar ratio of polyricinoleic acid to polyglycerol is around 3:1.[2]

-

A second lipase, suitable for the esterification of the more viscous polyricinoleic acid (e.g., immobilized lipase from Rhizopus oryzae or Novozym® 435), is added to the mixture.[6][8]

-

The reaction is carried out at a controlled temperature, for instance, between 40 °C and 90 °C, with continuous stirring.[1][6]

-

To drive the reaction towards ester formation, water is continuously removed. This can be achieved by operating under a vacuum with a dry nitrogen flow.[13]

-

The progress of the reaction is monitored by measuring the decrease in the acid value of the reaction mixture.[2]

-

The reaction is considered complete when the acid value falls below the regulatory limit of 6 mg KOH/g.[13]

Purification and Analysis:

-

If an immobilized enzyme is used, it can be recovered by filtration for reuse.[6]

-

The final PGPR product is analyzed for its acid value, hydroxyl value, and iodine value to ensure it meets the required specifications.[2]

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for both the chemical and enzymatic synthesis of PGPR.

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of PGPR.

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of PGPR.

Conclusion

Both chemical and enzymatic methods are viable for the synthesis of Polyglycerol Polyricinoleate. The traditional chemical approach is a well-established process capable of high yields but requires harsh reaction conditions, including high temperatures and the use of alkaline catalysts, which can compromise the final product's quality in terms of color and odor and has a higher environmental footprint.

Enzymatic synthesis, on the other hand, offers a more sustainable and "green" alternative. By operating under milder temperatures and neutral pH conditions, it minimizes energy consumption and the formation of undesirable by-products, resulting in a higher purity product. The high specificity of lipases allows for greater control over the reaction. While reaction times can be variable and the cost of enzymes may be a consideration, the potential for enzyme immobilization and reuse can mitigate this factor.

The choice of synthesis method will ultimately depend on the specific requirements of the application, including desired purity, cost constraints, and sustainability goals. For applications in the pharmaceutical and high-quality food sectors, the benefits of enzymatic synthesis in terms of product purity and milder processing conditions are particularly compelling. Further research into novel and more efficient enzyme systems will likely continue to enhance the attractiveness of the biocatalytic route for PGPR production.

References

- 1. researchgate.net [researchgate.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. The synergistic interaction effect between biochar and plant growth-promoting rhizobacteria on beneficial microbial communities in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US8101707B2 - Process for the direct manufacture of polyglycerol polyricinoleate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Study of different reaction schemes for the enzymatic synthesis of polyglycerol polyricinoleate [digitum.um.es]

- 9. EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL [redalyc.org]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2007027447A1 - Process for the direct manufacture of polyglycerol polyricinoleate - Google Patents [patents.google.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. EP2065422A1 - Ricinoleic acid polyester composition and process for production thereof - Google Patents [patents.google.com]

Navigating the Amphiphilic World of PGPR: A Technical Guide for Scientists and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilic and hydrophilic properties of Polyglycerol Polyricinoleate (PGPR), a versatile and highly functional water-in-oil (W/O) emulsifier. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics of PGPR, the experimental methods used to quantify these properties, and its applications, particularly in pharmaceutical formulations.

Core Concepts: The Amphiphilic Nature of Polyglycerol Polyricinoleate (PGPR)

Polyglycerol Polyricinoleate (E476) is a complex, viscous, and strongly lipophilic non-ionic surfactant.[1][2] Its amphiphilic nature stems from its unique molecular structure, which consists of two distinct moieties with opposing affinities for polar and non-polar environments.

-

The Hydrophilic Head: This portion of the molecule is a polyglycerol backbone, which is a polymer of glycerol units linked by ether bonds. The free hydroxyl groups on the polyglycerol chain are responsible for its affinity for water and other polar substances. The degree of glycerol polymerization can vary, influencing the overall hydrophilic character of the molecule.[2][3]

-

The Lipophilic Tail: The lipophilic part is composed of interesterified ricinoleic acid chains, which are fatty acids derived from castor oil.[2] These long hydrocarbon chains are responsible for the molecule's high solubility in fats and oils and its insolubility in water.[1][2]

This dual character allows PGPR to position itself at the oil-water interface, reducing interfacial tension and stabilizing water-in-oil emulsions.[1]

Quantitative Physicochemical Properties of PGPR

The functional performance of PGPR is defined by several key quantitative parameters that describe its balance of hydrophilic and lipophilic properties.

| Parameter | Typical Value Range | Description |

| Hydrophile-Lipophile Balance (HLB) | 0.4 - 4.0 (can be up to ~10 in some commercial products) | A measure of the degree to which it is hydrophilic or lipophilic. Low HLB values are indicative of a lipophilic character, making it suitable for forming water-in-oil (W/O) emulsions.[4][5][6][7] |

| Saponification Value | 170 - 200 mg KOH/g | The number of milligrams of potassium hydroxide required to saponify one gram of fat. It is a measure of the average molecular weight of the fatty acids in the PGPR molecule.[4][5] |

| Acid Value | Max. 5 mg KOH/g | The number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance. It indicates the amount of free fatty acids present.[4][5] |

| Iodine Value | 72 - 103 | The mass of iodine in grams that is consumed by 100 grams of a chemical substance. It is a measure of the degree of unsaturation of the fatty acid chains.[4][5] |

| Hydroxyl Value | 80 - 100 | The number of milligrams of potassium hydroxide required to neutralize the acetic acid capable of combining by acetylation with one gram of the substance. It is a measure of the content of free hydroxyl groups.[4][5] |

| Critical Micelle Concentration (CMC) | Varies with solvent and temperature | The concentration of a surfactant above which micelles form. For PGPR in oil, this is the concentration at which it begins to form reverse micelles.[8] |

Experimental Protocols for Characterization

Accurate characterization of the lipophilic and hydrophilic properties of PGPR is crucial for its effective application. Below are detailed methodologies for key experiments.

Determination of Hydrophile-Lipophile Balance (HLB) by Saponification Method

The HLB value for fatty acid esters of polyhydric alcohols like PGPR can be calculated using the saponification value and the acid value of the constituent fatty acid.

Principle: The HLB is calculated based on the chemical composition of the non-ionic surfactant. For esters of polyhydric alcohols, the formula is:

HLB = 20 * (1 - S / A)

Where:

Procedure:

-

Determine the Saponification Value (S):

-

Accurately weigh approximately 1 gram of the PGPR sample into a round-bottom flask.

-

Add 30 mL of 0.5N alcoholic potassium hydroxide solution.

-

Reflux the mixture on a boiling water bath for approximately 1 hour.

-

Perform a blank experiment under the same conditions without the PGPR sample.

-

Cool the reaction mixtures to room temperature.

-

Titrate the excess potassium hydroxide with a standardized 0.5N hydrochloric acid solution using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[9]

-

Calculate the saponification value using the formula: S = [(B - V) * N * 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

V = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample (g)

-

-

-

Determine the Acid Value (A) of the Ricinoleic Acid:

-

This value is typically provided by the supplier of the fatty acid or can be determined by a similar titration method without the saponification step.

-

-

Calculate the HLB Value:

-

Substitute the determined values of S and A into the HLB formula.

-

Measurement of Interfacial Tension by Drop Shape Tensiometry

This method is used to determine the tension at the interface between the oil phase containing PGPR and the aqueous phase.

Principle: The shape of a pendant drop of a liquid is determined by the balance between its surface or interfacial tension and gravity. By analyzing the shape of the drop, the interfacial tension can be calculated.

Procedure:

-

Sample Preparation:

-

Instrumentation Setup:

-

Use a drop shape tensiometer equipped with a camera and software for image analysis.

-

Fill a cuvette with the aqueous phase.

-

Fill a syringe with the oil phase containing PGPR.

-

-

Measurement:

-

Immerse the tip of the syringe needle into the aqueous phase in the cuvette.

-

Form a pendant drop of the oil phase at the needle tip.

-

The instrument's camera captures the image of the drop.

-

The software analyzes the drop profile and calculates the interfacial tension based on the Young-Laplace equation.

-

Measurements are taken over time until an equilibrium interfacial tension value is reached, indicating that the interface is saturated with the emulsifier.[1][3]

-

Role in Drug Delivery Formulations

While PGPR does not directly interact with biological signaling pathways, its amphiphilic properties are crucial for the formulation of drug delivery systems, particularly for poorly water-soluble drugs. Its primary role is as a highly effective stabilizer for water-in-oil (W/O) emulsions and nanoemulsions.[10][11]

Mechanism of Action in Drug Formulations:

-

Emulsion Stabilization: PGPR adsorbs at the oil-water interface, forming a stable film that prevents the coalescence of water droplets within the oil phase. This is essential for the physical stability of the formulation.

-

Nanoemulsion Formation: In nanoemulsions, PGPR helps to create and stabilize very small droplets (typically under 500 nm), which can enhance the bioavailability of encapsulated lipophilic drugs.[12]

-

Controlled Release: In more complex systems like water-in-oil-in-water (W/O/W) double emulsions, PGPR stabilizes the internal W/O interface. This can be used to control the release of an encapsulated hydrophilic drug from the internal water phase.[13]

The use of PGPR as a pharmaceutical excipient is growing, though its regulatory status is more established in the food industry.[14][15]

Distinguishing from Plant Growth-Promoting Rhizobacteria (PGPR) Amphiphiles

It is important to distinguish Polyglycerol Polyricinoleate from the acronym PGPR when it refers to Plant Growth-Promoting Rhizobacteria. These are beneficial soil bacteria that can enhance plant growth through various mechanisms.[16][17]

Certain strains of these bacteria, particularly from the Bacillus and Pseudomonas genera, produce a class of amphiphilic secondary metabolites called lipopeptides .[4][8][18] These molecules, which include surfactins, iturins, and fengycins, have a lipid tail and a cyclic peptide head.[8] They act as biosurfactants and possess potent antimicrobial properties.[18]

While these bacterial lipopeptides are amphiphilic, they are structurally and functionally distinct from the food additive Polyglycerol Polyricinoleate and are not typically characterized by an HLB value in the same context.

Visualizing Workflows and Mechanisms

Experimental Workflow for HLB Determination

Caption: Workflow for determining the HLB value of PGPR.

Mechanism of PGPR in W/O Emulsion Drug Delivery

Caption: Role of PGPR in stabilizing a W/O drug delivery emulsion.

References

- 1. researchgate.net [researchgate.net]

- 2. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 3. Impact of polyglycerol polyricinoleate (PGPR) type on its interfacial characteristics in W/O emulsions [biblio.ugent.be]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencepub.net [sciencepub.net]

- 7. longdom.org [longdom.org]

- 8. academic.oup.com [academic.oup.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Food protein-stabilized nanoemulsions as potential delivery systems for poorly water-soluble drugs: preparation, in vitro characterization, and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched copolymer-stabilised nanoemulsions as new candidate oral drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tayloring W/O/W emulsion composition for effective encapsulation: The role of PGPR in water transfer-induced swelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulatory status quo and prospects for biosurfactants in pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Harnessing Excipients to Solve the Bioavailability Challenge - Lubrizol [lubrizol.com]

- 16. Mechanisms of action of plant growth promoting bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plant Growth-Promoting Rhizobacteria: Context, Mechanisms of Action, and Roadmap to Commercialization of Biostimulants for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural functions of lipopeptides from Bacillus and Pseudomonas: more than surfactants and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to Polyglycerol Polyricinoleate (PGPR) Molecular Weight Distribution Analysis

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol polyricinoleate (PGPR) is a complex, lipophilic emulsifier widely utilized in the food and pharmaceutical industries. Its functional properties are intrinsically linked to its molecular weight distribution. This technical guide provides an in-depth overview of the core analytical techniques used to characterize the molecular weight of PGPR, offering detailed experimental protocols and data interpretation for researchers, scientists, and professionals in drug development.

Introduction to Polyglycerol Polyricinoleate

PGPR is a macromolecular surfactant synthesized through the esterification of polyglycerol with condensed castor oil fatty acids.[1][2] The resulting product is a complex mixture of molecules with varying degrees of polymerization of both glycerol and ricinoleic acid, leading to a broad molecular weight distribution.[2] This heterogeneity is a critical quality attribute, as it directly influences the emulsifying capacity, viscosity-reducing effects, and overall performance of PGPR in various formulations.

Accurate determination of the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is therefore essential for quality control, formulation development, and regulatory compliance.

Analytical Techniques for Molecular Weight Characterization

The primary techniques for analyzing the molecular weight distribution of polymers like PGPR are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Gel Permeation Chromatography (GPC/SEC)

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the determination of the molecular weight distribution against a set of known standards.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that allows for the mass analysis of large, non-volatile molecules like polymers. It provides detailed information about the distribution of individual oligomers within the polymer mixture.

Data Presentation: Molecular Weight of Commercial PGPR

The molecular weight of commercial PGPR can vary depending on the manufacturing process and intended application. While comprehensive datasets are often proprietary, the following table summarizes typical and reported molecular weight values.

| Parameter | PGPR Sample A (Typical) | PGPR Sample B (Reported) |

| Number-Average Molecular Weight (Mn) | Value not available | Value not available |

| Weight-Average Molecular Weight (Mw) | 1400 g/mol [3] | 2500 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | Value not available | Value not available |

Note: The lack of publicly available Mn and PDI values highlights the complexity and variability of commercial PGPR. The PDI for synthetic polymers produced by step-growth polymerization, a process similar to PGPR synthesis, is typically around 2.0.

Experimental Protocols

Gel Permeation Chromatography (GPC) of PGPR

This protocol outlines a general procedure for the GPC analysis of PGPR.

4.1.1. Materials and Equipment

-

GPC system with a refractive index (RI) detector

-

GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)

-

Mobile phase: Tetrahydrofuran (THF), HPLC grade

-

Calibration standards: Polystyrene standards of known molecular weights

-

Sample: PGPR

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters

4.1.2. Experimental Workflow

References

The Intricate Dance of Self-Assembly: A Technical Guide to the Aggregation Behavior of PGPR in Oil

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol Polyricinoleate (PGPR) is a complex, lipophilic, non-ionic emulsifier widely utilized in the food and pharmaceutical industries. Its remarkable ability to control viscosity and stabilize water-in-oil (W/O) emulsions stems from its unique self-assembly and aggregation behavior in non-polar environments. This technical guide delves into the core principles governing the formation of PGPR aggregates in oil, providing a comprehensive overview of its quantitative characteristics, the experimental protocols used for their determination, and the underlying mechanisms of this behavior.

The Molecular Architecture of PGPR: A Foundation for Self-Assembly

PGPR is a complex mixture of polyglycerol esters of interesterified ricinoleic acid. The molecule consists of two main parts: a hydrophilic polyglycerol headgroup and a hydrophobic, branched polyricinoleic acid tail. This amphiphilic nature drives its self-assembly in oil, where the polar polyglycerol heads associate to minimize contact with the non-polar oil phase, forming reverse micelles and larger aggregates.

Quantitative Analysis of PGPR Aggregation

The self-assembly of PGPR in oil is characterized by several key quantitative parameters that are crucial for understanding and predicting its performance in various applications.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which individual PGPR molecules (unimers) begin to associate and form aggregates or reverse micelles. Below the CMC, PGPR primarily exists as individual molecules. Above the CMC, a dynamic equilibrium exists between unimers and aggregates. The CMC is a critical parameter as it marks the onset of significant changes in the physicochemical properties of the solution, such as interfacial tension and solubilization capacity.

The CMC of PGPR in oil is influenced by several factors, including the type of oil, temperature, and the presence of other surface-active molecules.

| Oil Type | CMC | Temperature (°C) | Notes |

| Sunflower Oil | 0.76% - 1.50% (w/w) | Not Specified | The range suggests variability based on the specific PGPR and oil composition.[1] |

| 50% Heavy + 50% Light Mineral Oil | 8.5 ± 0.02 mM | Not Specified | In the presence of Bovine Serum Albumin (BSA) in the aqueous phase.[2] |

| 75% Heavy + 25% Light Mineral Oil | 5.7 ± 0.01 mM | Not Specified | In the presence of BSA in the aqueous phase, indicating an effect of oil viscosity.[2] |

Aggregation Number and Aggregate Size

The aggregation number refers to the average number of PGPR molecules that associate to form a single reverse micelle. This parameter, along with the resulting aggregate size, is influenced by factors such as PGPR concentration, temperature, and the polarity of the oil. While specific aggregation numbers for PGPR in various oils are not widely reported in the literature, the size of PGPR aggregates has been a subject of investigation. Techniques like Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are instrumental in determining these parameters. For instance, studies on other surfactant systems in oil have shown that reverse micelle sizes can be modulated by factors like water content and the presence of other molecules.

Experimental Protocols for Characterizing PGPR Aggregation

A thorough understanding of PGPR's behavior in oil necessitates the use of specialized analytical techniques. This section outlines the detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Interfacial Tensiometry

Interfacial tensiometry is a common method to determine the CMC of surfactants at an oil-water interface. The principle is based on the fact that as the concentration of the surfactant in the oil phase increases, it adsorbs at the oil-water interface, leading to a decrease in the interfacial tension. The CMC is identified as the point where the interfacial tension reaches a plateau, as the interface becomes saturated with surfactant molecules and any additional surfactant molecules form micelles in the bulk oil phase.

Experimental Workflow:

Aggregate Size and Distribution Analysis by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid. It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations.

Methodology:

-

Sample Preparation:

-

Prepare a series of dilute solutions of PGPR in the desired oil at concentrations above the CMC.

-

Filter the solutions using a syringe filter (e.g., 0.22 µm PTFE) to remove any dust or extraneous particles that could interfere with the measurement.

-

Use a clean, dust-free cuvette for the measurement.

-

-

Instrument Setup:

-

Set the laser wavelength and scattering angle (commonly 90° or 173° for backscatter).

-

Equilibrate the sample to the desired temperature within the instrument.

-

Input the viscosity and refractive index of the oil at the measurement temperature.

-

-

Data Acquisition and Analysis:

-

The instrument's software records the intensity fluctuations over time and calculates the autocorrelation function.

-

From the autocorrelation function, the diffusion coefficient (D) of the aggregates is determined.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

-

Rh = (kB * T) / (6 * π * η * D)

-

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the oil.

-

-

The software provides the size distribution of the aggregates.

-

Structural Analysis of Aggregates by Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials. It provides information about the size, shape, and internal structure of particles and aggregates in solution. For PGPR in oil, SAXS can reveal the morphology of the reverse micelles (e.g., spherical, cylindrical, ellipsoidal).

Methodology:

-

Sample Preparation:

-

Prepare PGPR-in-oil solutions at various concentrations above the CMC.

-

The samples are loaded into a sample holder with X-ray transparent windows (e.g., quartz capillaries).

-

A measurement of the pure oil (solvent) is also required for background subtraction.

-

-

Data Acquisition:

-

A collimated beam of X-rays is passed through the sample.

-

The scattered X-rays at small angles (typically < 5°) are detected by a 2D detector.

-

The scattering intensity is recorded as a function of the scattering vector, q, where q = (4π/λ)sin(θ), with λ being the X-ray wavelength and 2θ the scattering angle.

-

-

Data Analysis:

-

The scattering data from the pure oil is subtracted from the sample scattering data.

-

The resulting scattering curve (Intensity vs. q) is analyzed to extract structural information.

-

Guinier Analysis: At very low q, the scattering intensity is related to the radius of gyration (Rg) of the aggregates, providing an estimate of their overall size.

-

Pair-Distance Distribution Function (P(r)): This function, obtained by Fourier transformation of the scattering curve, gives information about the shape of the aggregates.

-

Model Fitting: The scattering data can be fitted to theoretical models for different shapes (e.g., spheres, cylinders, ellipsoids) to determine the dimensions and morphology of the PGPR reverse micelles.

-

Rheological Behavior of PGPR in Oil

Rheology is the study of the flow and deformation of matter. The rheological properties of PGPR solutions in oil are critical for applications where viscosity control is important, such as in chocolate manufacturing.

Methodology:

-

Sample Preparation:

-

Prepare PGPR solutions in the desired oil at a range of concentrations and temperatures.

-

-

Measurement:

-

A rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate) is used.

-

Flow Sweep: The viscosity is measured as a function of shear rate at a constant temperature. This can reveal whether the solution is Newtonian (viscosity is independent of shear rate) or non-Newtonian (e.g., shear-thinning or shear-thickening).

-

Temperature Sweep: The viscosity is measured at a constant shear rate while the temperature is varied. This helps to understand the temperature dependence of the solution's flow behavior.

-

Oscillatory Measurements: Small amplitude oscillatory shear is applied to probe the viscoelastic properties of the solution, yielding the storage modulus (G') and loss modulus (G'').

-

Mechanism of Self-Assembly and Factors Influencing Aggregation

The self-assembly of PGPR in oil is primarily driven by the desire of the hydrophilic polyglycerol headgroups to minimize their exposure to the hydrophobic oil. This leads to the formation of reverse micelles where the polyglycerol heads form a polar core, and the polyricinoleic acid tails extend into the continuous oil phase.

-

PGPR Concentration: As the concentration of PGPR increases above the CMC, the number of reverse micelles increases, and at higher concentrations, these may further associate to form larger, more complex aggregates.

-

Temperature: Temperature can affect both the CMC and the size and shape of the aggregates. For many non-ionic surfactants, an increase in temperature can lead to an increase in aggregation number and a change in micelle shape due to changes in the hydration of the hydrophilic headgroups and the solubility of the surfactant in the oil.

-

Oil Polarity: The polarity of the oil phase plays a significant role. In more polar oils, the driving force for aggregation may be weaker, potentially leading to a higher CMC and smaller aggregates. Conversely, in highly non-polar oils, the self-assembly process is more favorable. Castor oil, from which the ricinoleic acid of PGPR is derived, is more polar than many other vegetable oils due to the hydroxyl group on the fatty acid chain.[3]

-

Presence of Water and Other Polar Molecules: Even trace amounts of water can be solubilized within the polar cores of the reverse micelles, significantly influencing their size, shape, and stability. Other polar molecules can also interact with the micellar cores, affecting the overall aggregation behavior.

Conclusion

The self-assembly and aggregation of PGPR in oil are complex phenomena governed by a delicate balance of intermolecular forces. A comprehensive understanding of these processes, supported by robust quantitative data and detailed experimental characterization, is essential for optimizing the functionality of PGPR in diverse applications. This technical guide provides a foundational framework for researchers and professionals working with this versatile emulsifier, highlighting the key parameters and methodologies for its study. Further research to populate a more comprehensive database of PGPR's quantitative behavior in a wider range of oils and conditions will undoubtedly lead to more precise control over its performance and the development of novel applications.

References

A Technical Guide to the Thermal and Oxidative Stability of Polyglycerol Polyricinoleate (PGPR)

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol polyricinoleate (PGPR), a widely utilized water-in-oil emulsifier, is valued for its unique rheological properties, particularly in food and pharmaceutical applications. Its ability to maintain product integrity and performance is intrinsically linked to its stability under various stress conditions, notably heat and oxidation. This technical guide provides an in-depth analysis of the thermal and oxidative stability of PGPR, compiling available data, outlining experimental methodologies, and visualizing key pathways to support research and development.

Thermal Stability of PGPR

PGPR is generally recognized for its excellent thermal stability, a characteristic attributed to its robust chemical structure. The manufacturing process itself, which involves the polymerization of glycerol and interesterification with condensed castor oil fatty acids at temperatures exceeding 200°C, underscores its resilience to high temperatures.[1][2][3] This inherent stability is crucial for its application in processes such as chocolate manufacturing, which involves heating.[4]

While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for commercially available PGPR are not extensively published in public literature, studies on closely related polyricinoleates provide significant insights. Research on synthesized polyricinoleates (PRA-M and PRA-H) using TGA has demonstrated their thermal stability up to approximately 350°C.[5] Below this temperature, significant thermal decomposition is not expected. DSC analysis of these related compounds also indicates a glass transition temperature at around -35°C, which is relevant for understanding its physical state at low temperatures.[5]

Long-term stability studies further corroborate the thermal robustness of PGPR. A stability test conducted at 15°C over a 32-month period showed no significant changes in key chemical and physical parameters, indicating excellent shelf-life stability under typical storage conditions.[3]

Table 1: Summary of Thermal Stability Data for PGPR and Related Compounds

| Parameter | Value | Compound | Method | Source |

| Thermal Stability Limit | ~350 °C | Polyricinoleates (PRA-M, PRA-H) | TGA | [5] |

| Glass Transition Temperature | ~-35 °C | Polyricinoleates (PRA-M, PRA-H) | DSC | [5] |

| Long-Term Storage Stability | No significant change over 32 months | PGPR | Chemical & Physical Analysis | [3] |

| High-Temperature Processing | Stable at chocolate processing temperatures | PGPR | General Literature | [4] |

Oxidative Stability of PGPR

The oxidative stability of PGPR is another critical attribute, particularly for applications where the final product is exposed to air during its shelf life. The manufacturing process of PGPR takes measures to prevent oxidation by conducting the condensation of castor oil fatty acids under a CO2 atmosphere.[3] This suggests that the ricinoleic acid moieties could be susceptible to oxidation at elevated temperatures in the presence of oxygen.

The primary mechanism of degradation in food systems is believed to be the hydrolysis of the ester linkages, separating the polyricinoleic acid from the polyglycerol backbone.[3] The unsaturated nature of ricinoleic acid presents potential sites for oxidation, which could lead to changes in flavor, odor, and functionality. However, reports from regulatory bodies like the European Food Safety Authority (EFSA) have not raised significant concerns about the oxidative stability of PGPR under its approved uses.[3][6]

Table 2: Parameters for Assessing Oxidative Stability of PGPR

| Parameter | Description | Typical Method |

| Peroxide Value (PV) | Measures the concentration of peroxides, the primary products of lipid oxidation. | Titration |

| Anisidine Value (AV) | Measures the secondary oxidation products, such as aldehydes. | Spectrophotometry |

| TOTOX Value | A combination of PV and AV, providing a comprehensive picture of oxidation. | Calculation (2*PV + AV) |

| Oxidation Induction Time (OIT) | The time until the onset of rapid oxidation under controlled temperature and oxygen flow. | DSC or Rancimat |

| Acid Value (AV) | Measures the amount of free fatty acids, which can increase due to hydrolytic degradation. | Titration |

Experimental Protocols

Detailed experimental protocols for the thermal and oxidative stability testing of PGPR are not standardized in publicly accessible literature. However, based on general principles of polymer and lipid analysis, the following methodologies would be appropriate for a comprehensive assessment.